Tert-butyl N-[3-(3-fluorophenyl)pyrrolidin-3-yl]carbamate;hydrochloride
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Overview
Description
Tert-butyl N-[3-(3-fluorophenyl)pyrrolidin-3-yl]carbamate;hydrochloride is a chemical compound with the molecular formula C15H21FN2O2·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a pyrrolidinyl group, which contribute to its distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(3-fluorophenyl)pyrrolidin-3-yl]carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with 3-(3-fluorophenyl)pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization, chromatography, and distillation are commonly employed in industrial settings to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-(3-fluorophenyl)pyrrolidin-3-yl]carbamate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically conducted under controlled conditions, such as specific temperatures, pH levels, and solvent environments, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Tert-butyl N-[3-(3-fluorophenyl)pyrrolidin-3-yl]carbamate;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(3-fluorophenyl)pyrrolidin-3-yl]carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl group can interact with various enzymes and receptors, modulating their activity. The pyrrolidinyl group may also play a role in binding to specific sites on target molecules, influencing their function and behavior .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate
- Tert-butyl N-[3-(4-fluorophenyl)pyrrolidin-3-yl]carbamate
- Tert-butyl N-[3-(3-chlorophenyl)pyrrolidin-3-yl]carbamate
Uniqueness
Tert-butyl N-[3-(3-fluorophenyl)pyrrolidin-3-yl]carbamate;hydrochloride is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. This distinct structure allows for specific applications and functionalities that may not be achievable with other similar compounds .
Properties
IUPAC Name |
tert-butyl N-[3-(3-fluorophenyl)pyrrolidin-3-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2.ClH/c1-14(2,3)20-13(19)18-15(7-8-17-10-15)11-5-4-6-12(16)9-11;/h4-6,9,17H,7-8,10H2,1-3H3,(H,18,19);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBCZZQZOORZMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNC1)C2=CC(=CC=C2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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